molecular formula C24H20O5 B2691103 3-(2-Methoxyphenyl)-7-[(3-methoxyphenyl)methoxy]chromen-4-one CAS No. 610751-59-2

3-(2-Methoxyphenyl)-7-[(3-methoxyphenyl)methoxy]chromen-4-one

Cat. No. B2691103
CAS RN: 610751-59-2
M. Wt: 388.419
InChI Key: HXDJKVWBPWQRCL-UHFFFAOYSA-N
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Description

The compound “3-(2-Methoxyphenyl)-7-[(3-methoxyphenyl)methoxy]chromen-4-one” belongs to the class of organic compounds known as coumarins and derivatives . These are polycyclic aromatic compounds containing a 1-benzopyran moiety with a ketone group at the C4 carbon atom (1-benzopyran-2-one).


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a chromen-4-one core, with methoxyphenyl groups attached at the 3 and 7 positions . The methoxy groups could potentially influence the compound’s reactivity and biological activity.

Scientific Research Applications

Antimicrobial and Anti-inflammatory Applications

Tectorigenin monohydrate , an isoflavone from Belamcanda chinensis, structurally similar to the compound , has been identified for its antimicrobiotic and anti-inflammatory effects. The structure facilitates inter- and intramolecular hydrogen bonding, indicative of its potential biological activity (Liu, Ma, Gao, & Wu, 2008).

Catalytic Properties in Organic Synthesis

The synthesis of novel polystyrene-supported catalysts and their application in Michael addition for synthesizing Warfarin and its analogues underscore the versatility of chromen-4-one derivatives in organic synthesis. These catalysts enable high conversion yields, showcasing the chemical's utility in facilitating environmentally friendly reactions (Alonzi et al., 2014).

Phototransformation Studies

Phototransformation of 3-alkoxychromenones has been explored, highlighting regioselective photocyclisation and dealkoxylation processes. This study provides insights into the behavior of chromen-4-one derivatives under UV light, revealing potential for creating compounds with unique tetracyclic scaffolds and exploring directive influences in free radical aromatic substitutions (Khanna, Dalal, Kumar, & Kamboj, 2015).

Synthesis and Antibacterial Activity

Novel 4-(3-(4-benzylpiperazin-1-yl)propoxy)-7-methoxy-3-substituted phenyl-2H-chromen-2-one derivatives have been synthesized, showing significant antibacterial and antifungal activity. This research underscores the potential of chromen-4-one derivatives in developing new antimicrobial agents, supported by docking studies to predict interaction with target proteins (Mandala et al., 2013).

Organic Synthesis and Medicinal Chemistry

The synthesis of (±)-4-Prenylpterocarpin through coupling reactions involving chromene derivatives highlights their utility in organic synthesis, particularly in creating compounds with potential medicinal properties (Coelho, Vasconcellos, Simas, Rabi, & Costa, 1992).

Antibacterial Effects of New Derivatives

Research on synthesized derivatives of 4-hydroxy-chromen-2-one reveals high levels of antibacterial activity, emphasizing the role of structural modifications in enhancing microbial inhibition. This study further validates the significance of chromen-4-one derivatives in the development of new antibacterial agents (Behrami & Dobroshi, 2019).

properties

IUPAC Name

3-(2-methoxyphenyl)-7-[(3-methoxyphenyl)methoxy]chromen-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H20O5/c1-26-17-7-5-6-16(12-17)14-28-18-10-11-20-23(13-18)29-15-21(24(20)25)19-8-3-4-9-22(19)27-2/h3-13,15H,14H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HXDJKVWBPWQRCL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)COC2=CC3=C(C=C2)C(=O)C(=CO3)C4=CC=CC=C4OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H20O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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